Superior Potency Against S. aureus DNA Gyrase vs. Ciprofloxacin
GSK299423 inhibits DNA gyrase supercoiling activity from Staphylococcus aureus with an IC50 of 14 nM [1]. In contrast, the fluoroquinolone antibiotic ciprofloxacin exhibits an IC50 of 30.5 µg/mL (approximately 92,000 nM) against the same enzyme in a comparable assay [2]. This represents a greater than 6,500-fold difference in potency favoring GSK299423.
| Evidence Dimension | Inhibition of S. aureus DNA gyrase supercoiling activity |
|---|---|
| Target Compound Data | IC50 = 14 nM |
| Comparator Or Baseline | Ciprofloxacin IC50 = 30.5 µg/mL (~92,000 nM) |
| Quantified Difference | ~6,500-fold more potent |
| Conditions | Enzymatic supercoiling assay; plasmid DNA pBR322 substrate for ciprofloxacin [2]; comparable supercoiling assay for GSK299423 [1]. |
Why This Matters
The substantially higher potency of GSK299423 against S. aureus gyrase translates to lower effective concentrations in experimental systems, reducing potential off-target effects and enabling more robust target engagement studies.
- [1] Bax BD, Chan PF, Eggleston DS, Fosberry A, Gentry DR, Gorrec F, et al. Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature. 2010;466(7309):935-40. View Source
- [2] Tanaka M, Sato K, Kimura Y, Hayakawa I, Osada Y, Nishino T. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus. Antimicrob Agents Chemother. 1991;35(7):1489-91. View Source
